Product packaging for 5-Methyl-3,4-diphenylisoxazole(Cat. No.:CAS No. 37928-17-9)

5-Methyl-3,4-diphenylisoxazole

Cat. No.: B1353969
CAS No.: 37928-17-9
M. Wt: 235.28 g/mol
InChI Key: ZXIRUKJWLADSJS-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Ring System in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocyclic system containing adjacent nitrogen and oxygen atoms. rsc.org This structural motif is a cornerstone in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. rsc.orgnih.gov Isoxazole-containing compounds have shown a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. rsc.org The isoxazole ring is found in several commercially available drugs, such as the anti-inflammatory drug valdecoxib (B1682126) and the anticonvulsant zonisamide. nih.govscholarsresearchlibrary.com

The significance of the isoxazole system also lies in its utility as a versatile synthetic intermediate in organic chemistry. scholarsresearchlibrary.comnih.gov The weak nitrogen-oxygen bond within the ring makes it susceptible to ring-cleavage reactions, allowing for its transformation into other complex molecules. rsc.org The electron-rich aromatic nature of the isoxazole ring and the ease with which substituents can be modified make it a valuable building block for creating novel compounds with desired properties. nih.govmdpi.com Recent advances in synthetic methodologies, including transition metal-catalyzed cycloadditions and green chemistry approaches, have further expanded the ability to create a wide array of isoxazole derivatives with enhanced bioactivity. rsc.org

Historical Context of 5-Methyl-3,4-diphenylisoxazole Research

The primary historical significance of this compound is linked to its role as a crucial intermediate in the synthesis of the selective COX-2 inhibitor, Parecoxib (B1662503) sodium. google.comchemicalbook.com Parecoxib sodium, developed by Pfizer, was launched in the European Union in 2002 for the short-term treatment of postoperative pain. google.com Consequently, research into efficient and high-yield synthetic routes for this compound became an area of focus.

Early reported synthesis methods, such as the one described by Leonardo Di Nunno and colleagues in 2004, involved the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole. google.com This method, which used an aqueous sodium carbonate solution in tetrahydrofuran (B95107), resulted in an 80% yield but with a product purity of only 85%. google.com Another method detailed in a 2005 patent by Leterdre LJ involved dehydration using trifluoroacetic acid, which yielded the product at 74% with 89% purity. google.com The need for improved methods with higher yields and purity for industrial-scale production has driven further research into its synthesis. google.com One such improved method involves the dehydration of a precursor in a methanol (B129727) and water solvent system in the presence of an inorganic base, which has been reported to produce the final product with high yield and purity. google.com

Table 1: Comparison of Early Synthesis Methods for this compound

Method/ResearcherReagentsReported YieldReported Purity
Leonardo Di Nunno et al. (2004)Sodium carbonate, Tetrahydrofuran80%85%
Leterdre LJ (WO 2005123701)Trifluoroacetic acid74%89%
Patented Method (CN105801459A)Inorganic base, Methanol/Water92%99.7%

Data sourced from patent literature describing various synthetic approaches. google.com

Overview of Research Trajectories for this compound

Current and emerging research involving this compound primarily follows two main trajectories: pharmaceutical development and materials science.

Pharmaceutical Development: The most established research application for this compound is its use as a key building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as valdecoxib and its prodrug, parecoxib. These drugs are significant in the management of pain and inflammation. The research in this area focuses on optimizing synthetic routes to produce high-purity this compound for use as a pharmaceutical intermediate. google.com Beyond its role in anti-inflammatory drugs, some studies suggest that derivatives of this compound are being investigated for potential applications in treating neurodegenerative diseases. chemimpex.com

Materials Science: A more recent avenue of research explores the use of this compound and its derivatives in the field of materials science. chemimpex.com Specifically, it has been identified as a compound of interest in the development of advanced materials like polymers and coatings, where its chemical structure may contribute to enhanced thermal stability and mechanical properties. chemimpex.com Furthermore, its favorable electronic properties have led to investigations into its potential for creating more efficient organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com

Table 2: Key Research Areas for this compound

Research AreaFocusPotential Applications
Pharmaceuticals Intermediate for synthesisCOX-2 inhibitors (e.g., Valdecoxib, Parecoxib), agents for neurodegenerative diseases. chemimpex.com
Materials Science Development of advanced materialsPolymers, coatings, organic light-emitting diodes (OLEDs). chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B1353969 5-Methyl-3,4-diphenylisoxazole CAS No. 37928-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3,4-diphenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIRUKJWLADSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433813
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37928-17-9
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 3,4 Diphenylisoxazole and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for constructing the isoxazole (B147169) ring often rely on the formation of key bonds through condensation reactions, followed by cyclization. These routes are valued for their use of readily available starting materials and well-established reaction mechanisms.

Condensation Reactions Involving Hydroxylamine (B1172632) and 1,3-Dielectrophiles

A foundational approach to isoxazole synthesis involves the reaction of a nitrogen source, typically hydroxylamine, with a three-carbon dielectrophilic component. This strategy builds the heterocyclic ring by forming N-O and C-N bonds in a sequential or concerted manner.

A widely utilized method for synthesizing isoxazole derivatives is the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. nih.govwisdomlib.org This reaction proceeds in an alkaline medium, where the hydroxylamine attacks the β-carbon of the chalcone (B49325), followed by an intramolecular condensation to form the isoxazole ring. nih.gov This approach is an effective way to produce a variety of substituted isoxazoles by simply varying the substituents on the starting aromatic ketones and aldehydes used to prepare the chalcone. nih.govorientjchem.org

The general scheme involves the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde to yield the chalcone intermediate. nih.govnih.gov This intermediate is then refluxed with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), to yield the final isoxazole product. nih.govijert.org

Table 1: Synthesis of Isoxazole Derivatives from Chalcones

Starting Chalcone Base Solvent Reaction Time Yield (%) Reference
Substituted Chalcones (1-7) 40% KOH Ethyl Alcohol 12 h 45-63 nih.gov
Chalcones (1a-1n) Sodium Acetate Ethanol 6 h ~70 orientjchem.org
DHA Chalcones (MBC-I-MBC-V) Sodium Acetate Ethanol 6-7 h 75-80 ijert.org

Dehydration and Aromatization Reactions

Another key strategy involves the chemical transformation of a pre-formed, non-aromatic heterocyclic precursor into the stable aromatic isoxazole ring. This is typically achieved through an elimination reaction that introduces a double bond, resulting in aromatization.

The synthesis of 5-Methyl-3,4-diphenylisoxazole can be effectively achieved through the dehydration of its dihydroisoxazole (B8533529) precursor, 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole. google.com This transformation involves the removal of a water molecule to introduce the C4-C5 double bond, leading to the aromatic isoxazole ring. Various reagents and conditions have been reported to facilitate this dehydration, with differing yields and product purities. google.com

One reported method involves treating the dihydroisoxazole precursor with trifluoroacetic acid at 35°C, affording the desired product in 74% yield. google.com Another approach utilizes aqueous sodium carbonate in a tetrahydrofuran (B95107) solution, heated to reflux for one hour, which results in an 80% yield. google.com An improved method has been developed that involves the dehydration of the precursor in a mixture of methanol (B129727) and water in the presence of an inorganic base, which has been shown to produce high yields and purity suitable for industrial production. google.com

Table 2: Dehydration of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazole

Reagent/Conditions Yield (%) Purity (%) Reference
Trifluoroacetic Acid, 35°C 74 89 google.com
Aqueous Sodium Carbonate, THF, reflux 80 85 google.com
Inorganic Base, Methanol/Water, 70°C 92 99.7 google.comchemicalbook.com

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most powerful and versatile methods for constructing five-membered heterocyclic rings like isoxazoles. mdpi.comresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile.

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or their equivalents is a cornerstone for the synthesis of isoxazoles. researchgate.netnih.gov Nitrile oxides, which are typically generated in situ from precursors like hydroximoyl chlorides or primary nitro compounds, react readily with dipolarophiles to form the isoxazole ring. d-nb.inforesearchgate.net This method is highly effective for creating substituted isoxazoles, including 3,4,5-trisubstituted analogues. d-nb.infobeilstein-journals.org

The reaction of nitrile oxides with 1,3-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, provides a direct route to 3,4,5-trisubstituted isoxazoles. d-nb.infobeilstein-journals.org The reaction can be performed under mild, basic conditions in aqueous media, making it an environmentally friendly approach. d-nb.info The choice of solvent and base can be critical to control the selectivity and prevent competing side reactions. d-nb.info For instance, using diisopropylethylamine (DIPEA) as the base in a water-methanol solvent system has been shown to efficiently produce the desired isoxazoles at room temperature within 1-2 hours. d-nb.info

Table 3: Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition

1,3-Dipole Precursor Dipolarophile Conditions Yield Reference
Phenyl hydroximoyl chloride β-ketoesters or β-ketoamides DIPEA, 95% Water/5% Methanol, RT, 2h Varies d-nb.info
Aryl/Alkyl hydroximoyl chlorides Alkynyldimethylsilyl ethers - - nih.gov
Aldoximes Alkenes/Alkynes Chloramine-T Varies researchgate.net

Metal-Catalyzed Synthetic Protocols

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction has been successfully applied to the synthesis of 3,4-diarylisoxazoles. researchgate.net The strategy typically involves the coupling of an (isoxazolyl)boronic acid with an aryl halide or, conversely, an arylboronic acid with a halogenated isoxazole. researchgate.net

A key application of this method is the synthesis of analogues of the COX-2 inhibitor valdecoxib (B1682126), which shares the 3-aryl-4-aryl-5-methylisoxazole core with the target compound. The process involves preparing a (3-aryl-5-methyl-4-isoxazolyl)boronic acid in situ from the corresponding 4-bromoisoxazole. This intermediate is then coupled with a second aryl bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. researchgate.net This approach provides a convergent and efficient route to a diverse library of 3,4-diarylisoxazoles. researchgate.net The reaction is tolerant of various functional groups and generally proceeds in high yields. nih.govyoutube.com

Table 3: Suzuki Cross-Coupling for 3,4-Diarylisoxazoles

Isoxazole Substrate Coupling Partner Catalyst Base Product Ref.
(3-Aryl-5-methyl-4-isoxazolyl)boronic acid Aryl bromide Pd(PPh₃)₄ Na₂CO₃ 3,4-Diarylisoxazole researchgate.net
5-Bromoisoxazole derivative Arylboronic acid Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ K₃PO₄ 3,4,5-Trisubstituted isoxazole researchgate.net

Direct C-H activation has become an increasingly important strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials like organohalides or organometallics. Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazole systems. nih.govresearchgate.net

While many direct arylations of isoxazoles occur at the C-5 position, methods have been developed for functionalizing the aryl substituents already present on the ring. For instance, a stoichiometric C-H activation of 3,5-diphenylisoxazole (B109209) using Pd(OAc)₂ can form a palladacycle intermediate. researchgate.net This palladacycle can then react with various aryl or alkyl boronic acids in a transmetalation-reductive elimination sequence to yield ortho-aryl or alkyl-substituted 3,5-diphenylisoxazoles. researchgate.net This demonstrates that C-H activation can be used to further elaborate the phenyl rings of a pre-formed diphenylisoxazole core.

Furthermore, palladium-catalyzed annulation reactions involving C-H activation provide another route. For example, N-phenoxyacetamides can react with aldehydes via a Pd(II)-catalyzed intermolecular C-H activation to form 1,2-benzisoxazoles, showcasing the power of this approach in constructing fused isoxazole systems. rsc.org

Table 4: Palladium-Catalyzed C-H Activation of Isoxazoles

Isoxazole Substrate Reagent Catalyst System Key Transformation Ref.
3,5-Diphenylisoxazole Aryl/Alkyl boronic acids Pd(OAc)₂ (forms palladacycle) Ortho-arylation/alkylation of phenyl rings researchgate.net
3,4-Disubstituted isoxazole Aryl iodide PdCl₂(MeCN)₂ / DPPBz C-5 arylation researchgate.net

Copper catalysts are widely used in the synthesis of nitrogen- and oxygen-containing heterocycles. For isoxazoles, copper-catalyzed reactions offer mild conditions and often provide excellent regioselectivity. nih.gov One of the primary methods is the copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, which typically yields 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

To form more complex substitution patterns like that of this compound, condensation approaches are employed. A notable method is the copper-catalyzed condensation of primary activated nitro compounds (which can serve as nitrile oxide precursors) with enolizable compounds like β-diketones. unifi.it The addition of a copper(II) salt, such as copper(II) acetate, in conjunction with a base, significantly improves the yield of the resulting isoxazole compared to using the base alone. This catalytic system facilitates the cycloaddition-condensation sequence, providing a robust pathway to highly substituted isoxazoles. unifi.it

Table 5: Copper-Catalyzed Isoxazole Synthesis

Substrate 1 Substrate 2 Catalyst Base Product Type Ref.
Benzoylnitromethane Acetylacetone Copper(II) acetate N-Methylpiperidine Trisubstituted isoxazole unifi.it
Nitrile Oxide (in situ) Terminal Alkyne Copper(I) salt Not specified 3,5-Disubstituted isoxazole nih.govorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks methodologies that offer improved efficiency, higher yields, and more environmentally benign conditions. For the synthesis of isoxazole derivatives, including this compound, several advanced approaches have been developed that move beyond traditional heating methods. These techniques not only accelerate reaction rates but also often lead to cleaner products and simpler work-up procedures.

Microwave-Assisted Synthesis of Isoxazole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating a wide range of reactions. abap.co.inzenodo.org This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. abap.co.in The synthesis of isoxazole derivatives via chalcones or 1,3-dicarbonyl compounds and hydroxylamine hydrochloride are common reactions that benefit significantly from microwave irradiation. zenodo.orgnveo.org

The application of microwave heating is considered a green chemistry protocol because it is energy efficient and often minimizes the formation of byproducts, leading to cleaner reactions. abap.co.in For instance, a series of novel isoxazole derivatives were synthesized from chalcones under microwave irradiation at 210 W for just 10-15 minutes. abap.co.in Another study reported the synthesis of 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones from 1,3-propanediones and hydroxylamine hydrochloride in an ethanolic medium using microwave irradiation for 2.5 minutes, achieving a 72% yield. zenodo.org

A notable advancement is the microwave-assisted one-pot, three-component Sonogashira coupling-cycloaddition sequence. organic-chemistry.org This method involves the reaction of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org Under microwave heating, this entire sequence is completed in just 30 minutes, a significant improvement over the several days required with conventional heating. organic-chemistry.org This approach also minimizes the formation of unwanted byproducts like furoxan oxides and demonstrates excellent regioselectivity. organic-chemistry.org

Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours to days2.5 - 30 minutes zenodo.orgorganic-chemistry.org
Product YieldModerateGood to Excellent (e.g., 72%) zenodo.orgorganic-chemistry.org
Byproduct FormationSignificant (e.g., furoxan oxides)Minimized or eliminated organic-chemistry.org
Energy EfficiencyLowerHigher (uniform, rapid heating) abap.co.in
Reaction ConditionsOften harshCleaner and more selective abap.co.in

"On Water" and "In Water" Synthetic Conditions

The use of water as a solvent for organic reactions is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. rsc.org For isoxazole synthesis, both "in water" (where water is the solvent) and "on water" (where the reaction occurs at the water-organic interface) conditions have been successfully employed.

A method for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3 + 2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides has been developed to proceed rapidly in water. beilstein-journals.orgnih.gov Under mild basic conditions at room temperature, these reactions are often complete within 1-2 hours, providing an environmentally friendly route to this important class of heterocycles. beilstein-journals.orgnih.gov The use of an aqueous medium can circumvent competing reactions such as O-imidoylation. nih.gov

The "on-water" approach has also proven effective. An efficient synthesis of chromeno-isoxazoles was achieved using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) under "on-water" conditions. rsc.org This method relies on the in situ formation of a nitrile oxide followed by an intramolecular dipolar cycloaddition. rsc.org The advantages of "on-water" reactions can include enhanced reaction rates and operational simplicity. rsc.org The use of oxone (2KHSO₅·KHSO₄·K₂SO₄) as a stable, water-soluble, and non-toxic oxidizing agent in an aqueous medium also provides an environmentally benign pathway for synthesizing isoxazoles from aldoximes and alkenes. rsc.org

Examples of Aqueous Synthesis of Isoxazoles
Reaction TypeKey ReagentsConditionsReaction TimeReference
[3 + 2]-CycloadditionNitrile oxides, 1,3-diketonesWater, mild base, room temperature1 - 2 hours nih.gov
Intramolecular CycloadditionAldoximes, [hydroxy(tosyloxy)iodo]benzene (HTIB)"On-water"Not specified rsc.org
1,3-Dipolar CycloadditionAldoximes, Alkenes, OxoneAqueous medium, room temperature3 hours rsc.org

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound relies on the preparation of specific precursors. chemicalbook.com A crucial intermediate in several synthetic routes is 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazole. google.com

One documented method involves the dehydration of this dihydroisoxazole intermediate. google.com In a patented process, 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazole is treated with an inorganic base in a mixture of methanol and water. google.com The reaction mixture is heated to 70°C for 2 hours. chemicalbook.com After extraction with ethyl acetate and drying, the crude product is recrystallized from a mixture of ethyl acetate and n-hexane to yield the final product, this compound, with a high purity of 99.7% and a yield of 92%. chemicalbook.com Another report describes a similar dehydration using aqueous sodium carbonate in tetrahydrofuran, though the reported yield was lower at 80%. google.com

The synthesis of the dihydroisoxazole precursor itself often starts from Deoxybenzoin Oxime (also known as 1,2-diphenyl-2-(hydroxyimino)ethan-1-one). Deoxybenzoin can be oximated to form this key precursor. The structure of related benzoin (B196080) oximes has been characterized. nih.govnih.gov Deoxybenzoin oxime serves as a foundational building block for constructing the isoxazole ring with the desired phenyl substituents at the 3 and 4 positions.

Synthesis of this compound via Dehydration
PrecursorReagents & SolventsConditionsYieldPurityReference
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleAqueous Sodium Carbonate, Methanol, Water70°C, 2 hours92%99.7% chemicalbook.com
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleAqueous Sodium Carbonate, TetrahydrofuranReflux, 1 hour80%85% google.com
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazoleTrifluoroacetic acid35°C74%89% google.com

Mechanistic Investigations and Reactivity of 5 Methyl 3,4 Diphenylisoxazole

Rearrangement Reactions

The photochemistry of isoxazoles, including substituted derivatives like 5-methyl-3,4-diphenylisoxazole, is a well-documented area of study, revealing fascinating molecular transformations. wikipedia.org Upon irradiation with ultraviolet (UV) light, the weak N-O bond of the isoxazole (B147169) ring is prone to homolytic cleavage. wikipedia.orgnih.gov This initial step is the gateway to a cascade of rearrangements involving several highly reactive, transient intermediates. nih.gov

The primary photochemical process for isoxazoles is the isomerization to an oxazole (B20620). nih.gov For 3,5-disubstituted isoxazoles, this transformation is understood to proceed through the formation of an acyl-stabilized 2H-azirine intermediate. nih.govnih.gov This three-membered ring species is itself unstable and can undergo further photochemical ring-opening.

Two key intermediates have been proposed and, in some cases, spectroscopically observed in the subsequent steps:

Vinylnitrenes: The formation of a vinylnitrene intermediate has been proposed to explain the observation of various photoproducts. researchgate.net This species, which features a monovalent nitrogen atom, is highly reactive and can dictate the subsequent chemical pathways. researchgate.net

Nitrile Ylides: A significant pathway in the photoisomerization of isoxazoles to oxazoles involves the formation of a nitrile ylide. nih.gov Studies on 3,5-dimethylisoxazole (B1293586) have successfully captured and characterized the elusive carbonyl nitrile ylide intermediate using low-temperature matrix isolation techniques. nih.gov This intermediate is formed from the ring-opening of the 2H-azirine and subsequently undergoes a 1,5-electrocyclization to yield the corresponding oxazole. nih.gov

Table 1: Key Intermediates in the Photochemical Rearrangement of Isoxazoles

Intermediate Role in Rearrangement Method of Observation/Proposal
2H-Azirine Primary intermediate formed after N-O bond cleavage. wikipedia.orgnih.gov Proposed in mechanistic studies; isolated in some cases. nih.gov
Vinylnitrene A proposed reactive species that can dictate subsequent product formation. researchgate.net Postulated based on product analysis and computational studies.
Nitrile Ylide Key intermediate that undergoes electrocyclization to form the final oxazole product. nih.gov Spectroscopically captured and characterized in low-temperature matrix isolation experiments. nih.gov
Ketenimine An alternative photoproduct observed in some isoxazole photolysis reactions. nih.gov Identified as a primary photoproduct alongside 2H-azirine and nitrile ylide in specific cases. nih.gov

Functionalization and Derivatization Reactions

Direct electrophilic aromatic substitution on the isoxazole ring is generally challenging. nanobioletters.com The isoxazole system is considered electron-rich but has low nucleophilicity, making it less susceptible to attack by electrophiles compared to benzene (B151609) and other five-membered heterocycles like pyrroles and furans. nanobioletters.comwikipedia.org

However, for this compound, the two phenyl rings provide active sites for electrophilic substitution. These reactions follow the standard mechanisms for electrophilic aromatic substitution (SEAr). wikipedia.org The isoxazole ring acts as a substituent on each phenyl ring. Due to the electron-withdrawing nature of the heterocyclic ring, it is expected to be a deactivating group and direct incoming electrophiles to the meta positions of the phenyl rings.

Common electrophilic aromatic substitution reactions that could be performed on the phenyl rings include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). masterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. wikipedia.org

An alternative strategy for producing functionalized isoxazoles involves the electrophilic cyclization of precursor molecules, such as 2-alkyn-1-one O-methyl oximes, in the presence of an electrophile like iodine monochloride (ICl) to yield 4-iodoisoxazoles. nih.gov These halogenated isoxazoles can then undergo various palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents. nih.gov

The electron-rich nature of the isoxazole ring makes it generally unreactive toward nucleophiles unless the ring is activated by potent electron-withdrawing groups, which is not the case for this compound. Therefore, direct nucleophilic addition to the ring atoms is not a common reaction pathway.

Instead, derivatization involving nucleophiles typically occurs through two main routes:

Nucleophilic Substitution on Side-Chains: If a suitable leaving group is present on a substituent attached to the isoxazole ring (e.g., a chloromethyl group), it can be displaced by a nucleophile. Studies have demonstrated this selective nucleophilic chemistry on functionalized isoxazole cores. nih.gov

Reductive Ring-Opening: The isoxazole ring can be opened under reductive conditions, such as catalytic hydrogenation. mdpi.com This process often yields a β-enaminone, which is a versatile precursor that can readily react with various nucleophiles to synthesize other heterocyclic systems, like pyrazoles. mdpi.com

Given the low reactivity of the isoxazole ring toward electrophiles, the reaction would overwhelmingly occur on the more reactive phenyl rings. nanobioletters.com As mentioned previously, the isoxazole ring would act as a meta-director. Therefore, the expected products would be the result of chlorosulfonation at the meta-positions of one or both of the phenyl rings, yielding (3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl chloride and/or (4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl chloride.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Rings of this compound

Reaction Electrophile Reagents Predicted Product Type (Substitution on Phenyl Ring)
Nitration NO₂⁺ HNO₃, H₂SO₄ meta-nitro substituted phenyl ring
Bromination Br⁺ Br₂, FeBr₃ meta-bromo substituted phenyl ring
Sulfonation ⁺SO₃H H₂SO₄, SO₃ meta-sulfonic acid substituted phenyl ring
Chlorosulfonation ⁺SO₂Cl ClSO₃H meta-chlorosulfonyl substituted phenyl ring

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are limited. However, research on related isoxazole systems provides significant insight into the energetics and speed of these reactions.

The photochemical isomerization of isoxazoles is an extraordinarily fast process. rsc.org Nonadiabatic ab initio molecular dynamics simulations on 3,5-dimethylisoxazole have shown that upon photoexcitation, the cleavage of the N-O bond and subsequent relaxation to the ground state occur on a femtosecond timescale. rsc.org These simulations have estimated the existence of two different excited-state lifetimes of 10.77 fs and 119.81 fs, highlighting the ultrafast nature of the initial steps of the photorearrangement. rsc.org From a kinetic standpoint, theoretical models suggest that direct rearrangement pathways may be more efficient than multistep processes involving several geometric rearrangements. acs.org

In contrast, thermal rearrangements require significantly more energy. Flash pyrolysis of 3,5-diphenylisoxazole (B109209), for example, requires temperatures of 960 °C to induce rearrangement to products like 2,5-diphenyloxazole. rsc.org This indicates a substantial thermodynamic barrier for the thermal cleavage of the isoxazole ring compared to the photochemical pathway, which can proceed efficiently at ambient temperatures. The dissociation of the O-N bond is the critical step, and studies on the ring-opened isoxazole diradical show a complex manifold of electronic states that influence the stability and reactivity of these intermediates. nih.gov

Table 3: Kinetic Parameters for Isoxazole Photorearrangement

System Studied Method Finding Timescale
3,5-Dimethylisoxazole Nonadiabatic ab initio molecular dynamics Excited state lifetimes for S₁ decay 10.77 fs and 119.81 fs rsc.org
3,5-Dimethylisoxazole CASSCF / MP2-CAS Theoretical examination of reaction pathways Energetically feasible, but kinetically less efficient than direct paths nih.govacs.org

Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemical nature of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. While possessing aromatic character, the isoxazole ring contains a relatively weak N-O bond, which often serves as the initiation point for degradation under various energetic conditions. The stability of the molecule can be influenced by factors such as temperature, light, and the presence of chemical reagents.

Thermal Degradation

Studies on the thermal decomposition of isoxazole and its derivatives indicate that the primary degradation pathway involves the cleavage of the isoxazole ring. researchgate.netacs.orgacs.org The pyrolysis of isoxazoles typically proceeds through the homolytic cleavage of the weak N-O bond, leading to the formation of a vinylnitrene intermediate. In the case of 5-methyl substituted isoxazoles, this process can lead to the formation of ketonitriles. researchgate.net

For this compound, a plausible thermal degradation pathway would involve the initial scission of the N-O bond to form a diradical intermediate. This intermediate can then undergo further rearrangement and fragmentation. The decomposition of similar isoxazoline (B3343090) structures has been shown to yield acetaldehyde (B116499) and an aromatic nitrile at temperatures between 160–280°C. researchgate.net This process is suggested to occur via a biradical mechanism involving the opening of the isoxazole ring. researchgate.net

ConditionProposed MechanismPotential Degradation Products
High Temperature (Pyrolysis)N-O bond cleavage, formation of vinylnitrene or diradical intermediate, ring opening.Derivatives of acetonitrile, benzaldehyde, and other fragmented phenyl-containing compounds.

Photochemical Degradation

The isoxazole ring is known to be susceptible to photochemical degradation upon exposure to UV irradiation. The weak N-O bond is the primary site of photochemical activity. wikipedia.org Photolysis of isoxazole can lead to the cleavage of this bond, resulting in the formation of a reactive azirine intermediate. This intermediate can then rearrange to form a more stable oxazole isomer. wikipedia.org

For this compound, exposure to UV light would likely initiate the cleavage of the N-O bond. The resulting azirine intermediate, substituted with methyl and phenyl groups, could then undergo rearrangement. This photochemical instability is a key consideration for the handling and storage of isoxazole-containing compounds. While direct photolysis is a significant pathway, indirect photolysis mediated by photosensitizers can also contribute to degradation in certain environments. nih.gov

ConditionProposed MechanismPotential Degradation Products
UV IrradiationN-O bond cleavage, formation of an azirine intermediate, rearrangement.2-Methyl-4,5-diphenyloxazole (isomeric product).

Chemical Degradation

The isoxazole ring can also undergo degradation under certain chemical conditions, particularly hydrolysis in the presence of strong acids or bases. Studies on related isoxazole derivatives, such as ethyl-5-methylisoxazole-4-carboxylate, have shown that the ring can be opened under acidic hydrolysis conditions. google.com Prolonged exposure to acidic medium can lead to the formation of by-products. google.com This suggests that the stability of this compound could be compromised in highly acidic or alkaline aqueous environments, leading to the cleavage of the heterocyclic ring.

ConditionProposed MechanismPotential Degradation Products
Strong Acidic or Basic ConditionsHydrolytic cleavage of the isoxazole ring.Open-chain keto-oxime derivatives.

Computational and Theoretical Studies on 5 Methyl 3,4 Diphenylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. aps.orgmdpi.com It is based on the principle that the total energy of a system can be determined from its electron density distribution. aps.org DFT calculations have been successfully applied to study the molecular geometry and harmonic vibrational wavenumbers of various isoxazole (B147169) derivatives. researchgate.net For compounds related to 5-Methyl-3,4-diphenylisoxazole, DFT methods, such as the B3LYP functional combined with various basis sets (e.g., 6-311G or 6-31G(d,p)), are commonly used to optimize molecular structures and predict spectroscopic properties. researchgate.netnih.gov These calculations provide valuable data on parameters like bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from techniques like X-ray crystallography. researchgate.net

DFT is also utilized to compute a range of electronic properties that help in understanding a molecule's reactivity and stability. researchgate.net These properties include total energy, dipole moment, and Mulliken atomic charges, which describe the distribution of electron charge among the atoms in the molecule. researchgate.netirjweb.com

Table 1: Illustrative Electronic Properties Calculable via DFT for Isoxazole Derivatives This table presents typical parameters obtained from DFT calculations on related heterocyclic compounds, illustrating the type of data generated.

Parameter Description Significance
Total Energy (Hartree) The total electronic energy of the molecule in its ground state. Indicates the stability of the molecular structure.
Dipole Moment (Debye) A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.
Mulliken Atomic Charges The partial charge assigned to each atom in the molecule. Helps identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates high reactivity and lower stability. irjweb.comwuxibiology.com Analysis of the HOMO-LUMO gap can explain the charge transfer interactions occurring within a molecule. irjweb.com For various heterocyclic compounds, this analysis has been used to prove bioactivity. irjweb.com The energies of the HOMO and LUMO orbitals are used to calculate global reactivity descriptors such as absolute hardness (η), absolute electronegativity (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the primary parameters derived from HOMO-LUMO calculations and their implications for chemical behavior, as demonstrated in studies of related compounds.

Parameter Formula Interpretation
HOMO Energy (EHOMO) - Represents the electron-donating ability of the molecule. researchgate.net
LUMO Energy (ELUMO) - Represents the electron-accepting ability of the molecule. researchgate.net
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the ability of the molecule to attract electrons. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability, and interaction of molecules in various environments. For isoxazole-related compounds, direct chemical dynamics simulations have been used to investigate dissociation chemistry and fragmentation patterns following collision-induced dissociation. researchgate.net Such studies can reveal detailed, atom-level reaction mechanisms that are difficult to observe experimentally. researchgate.net Applying MD simulations to this compound could elucidate its conformational flexibility, interactions with solvent molecules, and its stability under different conditions, providing insights into its behavior in biological systems.

Structure-Reactivity Relationship Prediction

The prediction of structure-reactivity relationships involves using computational data to understand how a molecule's chemical structure influences its reactivity. This is largely informed by quantum chemical calculations. For this compound, DFT-derived properties are key to this analysis. For instance, the molecular electrostatic potential (MEP) map, which can be calculated using DFT, is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netirjweb.com The MEP map illustrates the charge distribution and can predict regions most likely to interact with other chemical species. Furthermore, frontier molecular orbital analysis provides direct insight into reactivity; the distribution of HOMO and LUMO orbitals on the molecular frame indicates the likely sites for electron donation and acceptance, respectively, in chemical reactions. researchgate.net

In Silico Screening and Drug Design

In silico methods are integral to modern drug discovery, allowing for the rapid screening of virtual compound libraries to identify potential drug candidates. nih.gov this compound is a known key intermediate in the synthesis of Valdecoxib (B1682126) and Parecoxib (B1662503), which are selective COX-2 inhibitors. chemicalbook.comchemicalbook.comgoogle.com This connection makes its molecular scaffold a valuable starting point for designing new therapeutic agents. In silico screening techniques, such as ligand-based or structure-based virtual screening, can be used to explore derivatives of the this compound core. researchgate.net These methods can predict the affinity of novel compounds for specific biological targets, helping to prioritize the synthesis of molecules with the most promising therapeutic potential. nih.govmdpi.com

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. ijsrset.com This method simulates the interaction between a small molecule (the ligand) and the active site of a macromolecule (the receptor), calculating a binding affinity score that estimates the strength of the interaction. nih.gov For derivatives of this compound, molecular docking could be performed against the active site of enzymes like COX-2 to predict their inhibitory potential. The analysis reveals the specific binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. nih.govsemanticscholar.org This information is crucial for understanding the structural basis of a compound's activity and for guiding the rational design of more potent and selective inhibitors. researchgate.net

Table 3: Typical Output from a Molecular Docking Study This table shows representative data obtained from molecular docking simulations, which are used to evaluate the potential of a compound as a drug candidate.

Parameter Description Significance
Binding Affinity (kcal/mol) The calculated free energy of binding between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction. semanticscholar.org
Interacting Residues The specific amino acids in the protein's active site that form bonds or contacts with the ligand. Identifies the key interactions responsible for binding (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
RMSD (Å) Root-mean-square deviation between the docked pose and a known experimental (e.g., crystallographic) pose. A low RMSD value indicates that the docking protocol accurately predicts the binding mode. nih.gov

ADME Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, helping to assess the viability of a compound as a potential therapeutic agent. In silico methods provide a rapid and cost-effective way to estimate these pharmacokinetic parameters.

While comprehensive, peer-reviewed ADME studies specifically detailing this compound are not extensively available in the published literature, some basic physicochemical properties have been calculated through computational models. These properties are fundamental to predicting the ADME profile of a molecule.

Table 1: Calculated Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in ADME
Heavy Atom Count 18Relates to molecular size and complexity.
Aromatic Heavy Atom Count 17Indicates the extent of aromatic systems.
Fraction Csp3 0.06Measures the fraction of sp3 hybridized carbons, influencing solubility and rigidity.
Rotatable Bond Count 2Affects conformational flexibility and oral bioavailability.
H-bond Acceptors 2Influences solubility and binding interactions.
H-bond Donors 0Affects solubility and binding interactions.
Molar Refractivity 72.34Relates to molecular volume and polarizability.
Topological Polar Surface Area (TPSA) 21.59 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

This data is computationally generated and serves as a predictive guide.

These calculated values suggest that this compound possesses molecular characteristics, such as a low rotatable bond count and a TPSA value within a range typical for orally bioavailable drugs, that are often associated with favorable pharmacokinetics. However, without detailed in silico ADME simulations or experimental validation, these remain theoretical predictions.

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are often based on methods like Density Functional Theory (DFT), which can provide accurate estimations of spectral data.

For this compound, while experimental spectroscopic data exists, detailed computational studies predicting these properties are not widely published. Theoretical predictions would typically involve optimizing the molecular geometry of the compound at a specific level of theory and then calculating the NMR chemical shifts and vibrational frequencies.

Hypothetical Predicted Spectroscopic Data:

In a typical computational study, the following would be predicted:

¹H NMR: Predictions would estimate the chemical shifts (in ppm) for the protons of the methyl group and the two phenyl rings. The distinct electronic environments of the ortho, meta, and para protons on the phenyl rings would result in different predicted chemical shifts.

¹³C NMR: The chemical shifts for each of the 16 carbon atoms in the molecule would be calculated, providing a theoretical carbon skeleton fingerprint.

IR Spectroscopy: The vibrational frequencies corresponding to specific bond stretches and bends would be predicted. Key predicted peaks would likely include C-H stretching from the aromatic rings and methyl group, C=N and C=C stretching from the isoxazole and phenyl rings, and N-O stretching vibrations.

Such theoretical data, once generated, would be invaluable for confirming the structure of newly synthesized batches of the compound and for understanding its electronic and structural properties in detail. However, at present, specific computational studies providing these detailed spectroscopic predictions for this compound are not available in the cited literature.

Advanced Spectroscopic Characterization of 5 Methyl 3,4 Diphenylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms in the 5-Methyl-3,4-diphenylisoxazole molecule. The spectrum is characterized by two main regions: the aliphatic region showing the methyl protons and the aromatic region corresponding to the two phenyl rings.

A representative ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays a sharp singlet at approximately 2.43 ppm, which is attributed to the three protons of the methyl group at the C5 position of the isoxazole (B147169) ring. chemicalbook.com A complex multiplet observed in the range of 7.19-7.43 ppm corresponds to the ten protons of the two phenyl groups attached to the C3 and C4 positions. chemicalbook.com The integration of these signals (3H and 10H, respectively) is consistent with the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.43 Singlet (s) 3H -CH₃ at C5
7.19 - 7.43 Multiplet (m) 10H Aromatic protons (-C₆H₅) at C3 & C4

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from chemicalbook.com.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all unique carbon environments within the molecule. This technique is crucial for confirming the carbon framework of the isoxazole ring and the attached phenyl and methyl substituents. While it is a standard method for characterization of isoxazole derivatives, specific chemical shift assignments for this compound are not detailed in the surveyed scientific literature. The spectrum is expected to show signals for the methyl carbon, the two distinct phenyl groups, and the three carbons of the isoxazole ring (C3, C4, and C5).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It provides critical data for confirming the identity of synthesized molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of organic compounds. For this compound, which has a molecular formula of C₁₆H₁₃NO and a molecular weight of 235.28 g/mol , ESI-MS analysis shows a prominent ion peak corresponding to the protonated molecule. chemicalbook.com The detection of a peak at a mass-to-charge ratio (m/z) of 236 confirms the addition of a single proton ([M+H]⁺) to the parent molecule, which is consistent with its expected molecular weight. chemicalbook.com

Table 2: ESI-MS Data for this compound

Molecular Formula Molecular Weight (g/mol) Observed Ion (m/z) Ion Type
C₁₆H₁₃NO 235.28 236 [M+H]⁺

Data sourced from chemicalbook.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides evidence for the key structural features of the compound. Key absorptions include those for aromatic C-H stretching, aliphatic C-H stretching, and characteristic vibrations of the isoxazole ring, such as the C=N and C-O stretches.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Description of Vibration
3051 Aromatic C-H Stretch
2928 Aliphatic C-H Stretch (from -CH₃)
1619, 1597, 1573 C=N and C=C Ring Stretching (Isoxazole and Phenyl)
1497, 1464, 1436 Aromatic C=C Stretching
1414, 1376 C-H Bending (from -CH₃)
1304, 1239, 1074 C-O and C-N Stretching
915, 769, 696 Out-of-plane C-H Bending (Aromatic)

Data obtained in KBr phase.

UV/Visible Spectroscopy

UV/Visible spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated π-systems. gdckulgam.edu.in Compounds containing aromatic rings and conjugated systems, such as this compound, are expected to absorb light in the UV or visible range. This technique is valuable for characterizing the electronic properties of such molecules and is used in the study of related isoxazole derivatives. researchgate.netresearchgate.net However, specific experimental data detailing the absorption maxima (λ_max) for this compound are not available in the reviewed literature.

X-ray Crystallography of this compound Analogues

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the structures of various isoxazole derivatives, confirming molecular geometries, and understanding intermolecular interactions that govern their solid-state packing. For analogues of this compound, X-ray diffraction studies have been crucial in confirming the regiochemistry of synthesis, determining the orientation of substituent groups, and analyzing conformational properties.

Detailed crystallographic analyses of closely related compounds, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid and its ethyl ester, offer significant insights into the structural characteristics of the 5-methyl-3-phenylisoxazole (B91872) core.

A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid revealed that the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64(8)°. iucr.orgresearchgate.net The carboxylic acid group, however, is nearly coplanar with the isoxazole ring. iucr.orgresearchgate.net The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which form head-to-head dimers, and further linked by C-H···N hydrogen bonds and π–π stacking interactions between the phenyl rings. iucr.orgresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. iucr.orgresearchgate.net

Table 1: Crystal Data and Structure Refinement for 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Parameter Value Reference
Empirical formula C₁₁H₉NO₃ iucr.orgresearchgate.net
Formula weight 203.19 iucr.orgresearchgate.net
Crystal system Monoclinic iucr.orgresearchgate.net
Space group P2₁/n iucr.orgresearchgate.net
a (Å) 11.953(4) iucr.orgresearchgate.net
b (Å) 5.981(2) iucr.orgresearchgate.net
c (Å) 14.142(5) iucr.orgresearchgate.net
β (°) 105.548(6) iucr.orgresearchgate.net
Volume (ų) 974.0(6) iucr.orgresearchgate.net
Z 4 iucr.orgresearchgate.net
Temperature (K) 273 iucr.orgresearchgate.net

Similarly, the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has been determined. researchgate.net In this analogue, the dihedral angle between the phenyl ring and the isoxazole ring is 43.40(13)°. researchgate.net The ethoxycarbonyl group is not in the same plane as the isoxazole ring. researchgate.net This compound also crystallizes in a monoclinic system but with the space group P2₁/c. researchgate.net

Table 2: Crystal Data and Structure Refinement for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Parameter Value Reference
Empirical formula C₁₃H₁₃NO₃ researchgate.net
Formula weight 231.24 researchgate.net
Crystal system Monoclinic researchgate.net
Space group P2₁/c researchgate.net
a (Å) 9.750(8) researchgate.net
b (Å) 14.589(13) researchgate.net
c (Å) 9.397(8) researchgate.net
β (°) 116.872(13) researchgate.net
Volume (ų) 1192.3(18) researchgate.net
Z 4 researchgate.net
Temperature (K) 296 researchgate.net

For other 3,4-diarylisoxazole analogues, X-ray crystallography has been essential for confirming the orientation of the aryl rings relative to the isoxazole heterocycle. nih.govacs.org For instance, the structure of 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole was confirmed by this method. nih.gov In another study, the unambiguous structural elucidation of 4-(4-Chlorophenyl)-5-methyl-3-(4-((2-methylbenzyl)oxy)phenyl)isoxazole was accomplished using single-crystal X-ray diffraction. nih.gov These studies are critical for establishing structure-activity relationships, particularly for compounds with potential biological activity.

Furthermore, in the synthesis of 3,4-diaryl-isoxazole-5-carboxamides, X-ray diffraction was used to establish the crystal and molecular structure of a rearranged product, 4-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-5-hydroxy-3-phenyl-6H-1,2-oxazin-6-one , which formed unexpectedly instead of the target isoxazole. researchgate.netbohrium.com This highlights the definitive role of X-ray crystallography in resolving structural ambiguities in complex chemical transformations.

Biological and Pharmacological Research of 5 Methyl 3,4 Diphenylisoxazole Derivatives

Anti-inflammatory Activity and Mechanism of Action

The core structure of 5-methyl-3,4-diphenylisoxazole serves as a foundational scaffold for a class of potent anti-inflammatory agents. Research has primarily focused on the mechanism of cyclooxygenase (COX) inhibition, a key process in the inflammatory cascade. The compound itself is a crucial intermediate in the synthesis of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like valdecoxib (B1682126) and its prodrug, parecoxib (B1662503). lookchem.com

Cyclooxygenase (COX) Inhibition Studies

Derivatives of this compound have been extensively evaluated for their ability to inhibit the COX enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are mediators of pain and inflammation. drugbank.comclinpgx.org The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of the COX-2 isoform, while the inhibition of the constitutively expressed COX-1 isoform is often associated with gastrointestinal side effects.

Valdecoxib, a direct derivative, is a potent inhibitor of the COX-2 enzyme. clinpgx.orgselleckchem.com Laboratory studies measuring the concentration required to inhibit enzyme activity by 50% (IC50) demonstrate this selectivity.

The defining characteristic of valdecoxib is its high selectivity for the COX-2 enzyme over COX-1. drugbank.comclinpgx.orgwikipedia.org This selectivity is a key pharmacological feature, aiming to provide anti-inflammatory and analgesic effects with a reduced risk of certain side effects.

In human whole-blood assays, valdecoxib demonstrates a clear preference for COX-2. The IC50 value for COX-2 is significantly lower than that for COX-1, indicating that a much lower concentration of the drug is needed to inhibit the inflammation-associated enzyme compared to the enzyme involved in gastric cytoprotection. selleckchem.com Specifically, valdecoxib exhibits an IC50 of 5 nM for COX-2. selleckchem.com In studies assessing prostaglandin (B15479496) E2 (PGE2) production (a marker for COX-2 activity) and thromboxane (B8750289) B2 (TxB2) production (a marker for COX-1 activity), valdecoxib showed IC50 values of 0.89 µM and 25.4 µM, respectively. selleckchem.com

Inhibition of COX-1 vs. COX-2 by Valdecoxib
EnzymeIC50 (nM)Assay Type
COX-25Enzyme Inhibition Assay
COX-2240Human Whole-Blood Assay
COX-121900Human Whole-Blood Assay

Anticancer / Antitumor Efficacy and Molecular Pathways

Beyond their anti-inflammatory properties, derivatives of the 4,5-diarylisoxazole scaffold have been investigated for their potential as anticancer agents. Research in this area has explored their cytotoxic effects on cancer cells and their ability to interfere with crucial molecular pathways that drive tumor growth and survival.

In Vitro Cytotoxicity Assays

The antitumor effects of valdecoxib have been demonstrated in in vitro studies using human cancer cell lines. In one study, valdecoxib was tested against hypopharyngeal squamous cell carcinoma cells (FaDu). The results showed that valdecoxib inhibited the viability of these cancer cells in a dose-dependent manner, with an IC50 of 67.3 μM after 48 hours of treatment. nih.gov This cytotoxic effect was accompanied by the downregulation of proteins that regulate the cell cycle. nih.gov Other research has also shown that isoxazole-derived compounds can possess anticancer bioactivity. nih.govdoi.org

Protein Kinase Inhibition

A significant aspect of the anticancer activity of this compound derivatives involves the inhibition of protein kinase signaling pathways, which are often overactive in cancer.

Valdecoxib has been shown to significantly inhibit the PI3K/AKT/mTOR and mitogen-activated protein kinase (MAPK) signaling cascades in hypopharyngeal squamous carcinoma cells. nih.gov Similarly, parecoxib has been found to suppress the activation of the MAPK (p38, JNK, and ERK) signaling pathway. spandidos-publications.com Further research demonstrated that parecoxib exerts neuroprotective effects by promoting the phosphorylation of the protein kinase Akt and its downstream target, glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov These pathways are critical for cell proliferation, survival, and migration, and their inhibition can lead to a reduction in tumor growth. nih.gov

Hsp90 Inhibitory Activity

The 4,5-diarylisoxazole scaffold is a key feature of a class of potent inhibitors of Heat shock protein 90 (Hsp90). nih.govacs.orgub.edu Hsp90 is a molecular chaperone protein that is essential for the stability and function of many "client" proteins, a number of which are oncoproteins that drive cancer development and progression. Therefore, inhibiting Hsp90 is a promising strategy for cancer therapy. nih.govacs.org

Derivatives from this series show a high affinity for Hsp90. nih.govacs.org One notable compound, VER-52296/NVP-AUY922, is a potent Hsp90 inhibitor based on the 4,5-diarylisoxazole structure. nih.gov It demonstrates strong binding to Hsp90 and is active in various human cancer cell lines, where it inhibits proliferation. nih.govacs.org The activity of this compound is characterized by the depletion of oncogenic client proteins and a corresponding increase in Hsp72, a hallmark of Hsp90 inhibition. nih.govacs.org In a human colon cancer xenograft model, this compound was shown to inhibit tumor growth by approximately 50%. nih.govacs.org

Activity of Hsp90 Inhibitor VER-52296/NVP-AUY922
ParameterValueAssay
IC5021 nMHsp90 FP Binding Assay
Average GI509 nMCancer Cell Line Proliferation

Antiproliferative Activities against Specific Cell Lines

Derivatives of the isoxazole (B147169) scaffold have been evaluated for their ability to inhibit the growth of various cancer cell lines. Research has demonstrated that certain structural modifications to the isoxazole ring system can lead to potent antiproliferative effects.

A series of novel isoxazole derivatives linked by Schiff bases and azo bonds were tested for their antiproliferative activity against the A549 lung cancer cell line using an MTT assay. nih.gov Among the synthesized compounds, 5a and 5b were identified as the most potent, with IC₅₀ values of 17.34 µM and 18.32 µM, respectively. nih.gov These compounds were found to be approximately 1.4 times more active than the standard drug erlotinib (B232) (IC₅₀ = 25.06 µM). nih.gov Another compound from the series, 5e , exhibited an IC₅₀ value comparable to that of erlotinib. nih.gov

In a separate study, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against a panel of 60 human cancer cell lines. nih.gov Compounds featuring a 4-hydroxymethylpiperidine group demonstrated broad-spectrum antiproliferative activity. nih.gov Notably, compound 5a from this series showed a lethal effect, rather than just inhibition, on several cell lines, including the SK-MEL-5 melanoma line, renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.gov Further five-dose testing revealed that compounds 5a and 5d were the most active, showing greater efficacy and potency than paclitaxel (B517696) in 21 different cancer cell lines, particularly renal cancer and melanoma lines. nih.gov

Antiproliferative Activity of Isoxazole Derivatives

CompoundCell LineActivity (IC₅₀ in µM)Reference CompoundActivity (IC₅₀ in µM)
5a (Isoxazole-Azo derivative)A549 (Lung)17.34Erlotinib25.06
5b (Isoxazole-Azo derivative)A549 (Lung)18.32Erlotinib25.06
5a (Phenyl-urea derivative)Various (e.g., SK-MEL-5, A498)Potent (Superior to Paclitaxel)Paclitaxel-
5d (Phenyl-urea derivative)Various (e.g., Colon, Breast)Potent (Superior to Gefitinib)Gefitinib-

Antimicrobial Properties

The isoxazole nucleus is a key feature in many compounds investigated for their antimicrobial capabilities. Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial potential of isoxazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study focusing on N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives evaluated their activity using the Mueller Hinton broth turbidometric method. semanticscholar.org Compounds 178d , 178e , and 178f were particularly effective against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 117 µg/mL, 110 µg/mL, and 95 µg/mL, respectively, surpassing the activity of the standard drug cloxacillin (B1194729) (MIC 120 µg/mL). semanticscholar.org Against Staphylococcus aureus, compounds 178d and 178e also showed superior activity. semanticscholar.org Structure-activity relationship analysis indicated that the presence of electron-withdrawing groups like fluorine and chlorine generally enhanced antibacterial potency. semanticscholar.org

Further research into 4,5-diphenylisoxazole (B84616) derivatives revealed potent inhibitors of Staphylococcus aureus Newman growth, with the most active compounds exhibiting MIC values below 1 µg/ml. wur.nl Additionally, certain hydrazone derivatives of sulfamethoxazole (B1682508) have demonstrated good antimicrobial properties against Gram-positive strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. researchgate.net

Antibacterial Activity of Isoxazole Derivatives

CompoundBacterial StrainActivity (MIC in µg/mL)Reference CompoundActivity (MIC in µg/mL)
178fE. coli95Cloxacillin120
178eE. coli110Cloxacillin120
178dE. coli117Cloxacillin120
178eS. aureus95Cloxacillin100
178dS. aureus100Cloxacillin100
4,5-diphenylisoxazole derivativeS. aureus Newman<1--

Antifungal Activity

Investigations into the antifungal properties of isoxazole derivatives have identified compounds with activity against various fungal species. An isoindole derivative incorporating a 5-methyl-isoxazole moiety showed antifungal activity against four different species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Another study synthesized a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles and screened them for in-vitro antifungal activity against Aspergillus niger. researchgate.net Similarly, other research has explored heterocyclic derivatives for their potential to combat fungal pathogens. mdpi.comasianpubs.org For instance, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and tested against six Candida species, showing better inhibition (lower MIC values) than the reference drug fluconazole. nih.gov

Antifungal Spectrum of Selected Isoxazole Derivatives

Compound TypeActive Against
Isoindole (5-methyl-isoxazole) derivativeChrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum mdpi.com
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazolesAspergillus niger researchgate.net
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesSix Candida species nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents, with isoxazole derivatives showing considerable promise. mdpi.com One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) , which exhibited specific inhibitory activity against Mtb. nih.gov This compound was shown to curtail the survival of Mtb in infected macrophages and reduce the tubercular granuloma burden in a chronic infection mouse model. nih.gov

A medicinal chemistry campaign focused on substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides identified compounds with significant growth inhibitory activity against both drug-susceptible and drug-resistant Mtb strains. nih.gov Compounds 42g and 42l were highlighted as improved analogues that resist metabolic degradation while maintaining good antitubercular activity. nih.gov In another investigation, a series of furan (B31954) and pyrrole (B145914) derivatives were synthesized, with compound 11a , 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione, showing a potent MIC of 1.6 μg/mL against the Mtb H37Rv strain, which was superior to standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

Antitubercular Activity of Isoxazole and Related Derivatives

CompoundBacterial StrainActivity (MIC in µg/mL)Reference DrugsActivity (MIC in µg/mL)
11aM. tuberculosis H37Rv1.6Pyrazinamide3.125
11aM. tuberculosis H37Rv1.6Streptomycin6.25
11aM. tuberculosis H37Rv1.6Ciprofloxacin3.125
42gM. tuberculosisGood activity--
42lM. tuberculosisGood activity--

Other Pharmacological Investigations

Beyond antimicrobial and antiproliferative effects, the isoxazole scaffold has been explored for other potential therapeutic benefits.

Analgesic Effects

The potential for isoxazole derivatives to act as analgesic agents has been investigated. In one study, a series of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives were synthesized and evaluated for analgesic activity using Eddy's hot plate method. sarpublication.com The results indicated that two compounds, 5-(4-bromophenyl)-N-(4-methoxyphenyl)4,5-dihydroisoxazole-3-amine (BSM-IIID) and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)4,5-dihydroisoxazole-3-amine (BSM-IIIF) , exhibited good analgesic activity. sarpublication.com The study compared the increase in reaction time after administration of the compounds against a control, with these two derivatives showing a significant effect. sarpublication.com

Analgesic Activity of Isoxazole Derivatives (Reaction Time in Seconds)

CompoundReaction Time at 0 minReaction Time at 30 minReaction Time at 60 minReaction Time at 90 min
Control2.25 ± 0.102.28 ± 0.082.24 ± 0.092.26 ± 0.09
BSM-IIID2.24 ± 0.123.78 ± 0.125.34 ± 0.114.12 ± 0.15
BSM-IIIF2.25 ± 0.093.89 ± 0.145.45 ± 0.124.25 ± 0.13

Antihypertensive Potential

Derivatives of the isoxazole scaffold, a core component of this compound, have been investigated for their potential as antihypertensive agents. Research has focused on synthesizing new compounds and evaluating their ability to lower blood pressure in animal models.

A study involving a series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones demonstrated that these compounds exhibited a range from good to moderate antihypertensive activity in albino rats. nih.govnih.govresearchgate.net Two compounds, in particular, showed potent effects. These derivatives are believed to exert their antihypertensive action through the blockade of α1-adrenergic receptors, a mechanism similar to the clinically used drug prazosin, but without affecting the heart rate and with a prolonged duration of action. nih.govnih.govresearchgate.net

Another line of research focused on pyrimidine (B1678525) derivatives designed to mimic the structure of nifedipine, a known calcium channel blocker. Several of these compounds demonstrated significant relaxation of rabbit aortae and a decrease in heart rate, indicating calcium channel blockade activity. researchgate.net One compound, in particular, was shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.net

Table 1: Selected Isoxazole Derivatives with Antihypertensive Activity

Compound NameResearch FindingsMechanism of Action (Anticipated)
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (Compound 23)Exhibited potent antihypertensive activity in adrenaline-induced hypertension in rats. nih.govnih.govresearchgate.netα1-adrenergic receptor blockade. nih.govnih.gov
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 24)Showed potent antihypertensive activity with a prolonged duration of action without affecting heart rate. nih.govnih.govresearchgate.netα1-adrenergic receptor blockade. nih.govnih.gov

Antiviral Activity

The isoxazole scaffold and related heterocyclic structures have been a source of compounds with promising antiviral properties against a range of viruses.

In one study, novel (5-oxazolyl)phenyl amine derivatives were synthesized and tested against Hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and B6 (CVB6). nih.gov Several compounds exhibited potent antiviral activity against HCV, and many showed strong activity against CVB3 and/or CVB6 at low concentrations. nih.gov

Another study described the antiviral activity of 5,5'-diphenyl-3,3'-diisothiazole disulfide (DID), which selectively inhibits the replication of poliovirus type 1. nih.gov The compound appears to work by inhibiting viral RNA synthesis after the virus has entered the host cell. nih.gov

Furthermore, a series of new isatin (B1672199) derivatives were designed as broad-spectrum antiviral agents and tested against the influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Specific compounds within this series displayed high activity against each of the tested viruses. mdpi.com Research into 1,3,4-thiadiazole (B1197879) sulfonamides also revealed derivatives with moderate antiviral activity against the tobacco mosaic virus (TMV). semanticscholar.org

Table 2: Selected Derivatives with Antiviral Activity

Compound ClassTarget Virus(es)Key Findings
(5-oxazolyl)phenyl aminesHepatitis C virus (HCV), Coxsackie virus B3 (CVB3), Coxsackie virus B6 (CVB6)Compounds 17a1, 17a4, 17a6, 17b1, 17d1, 17e2, and 17g3 showed potent activity against HCV (IC₅₀ = 0.28-0.92 μM). nih.gov
5,5'-diphenyl-3,3'-diisothiazole disulfide (DID)Poliovirus type 1Selectively inhibits poliovirus replication by preventing viral RNA chain elongation. nih.gov
Isatin DerivativesInfluenza virus (H1N1), Herpes simplex virus 1 (HSV-1), Coxsackievirus B3 (COX-B3)Compound 9 was highly active against H1N1 (IC₅₀ = 0.0027 µM). Compound 5 was highly active against HSV-1 (IC₅₀ = 0.0022 µM). Compound 4 was highly active against COX-B3 (IC₅₀ = 0.0092 µM). mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamidesTobacco mosaic virus (TMV)Compounds 7b and 7i exhibited promising anti-TMV activity. semanticscholar.org

Anticonvulsant Activity

Derivatives containing heterocyclic rings, including structures related to isoxazoles, have been a significant area of research for new anticonvulsant drugs. These compounds are often evaluated in standard preclinical models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz seizure model, which represent different types of epileptic seizures.

For instance, derivatives of the pyrrolidine-2,5-dione ring have shown broad-spectrum anticonvulsant properties. nih.govmdpi.com One compound, in particular, demonstrated robust activity in the MES, scPTZ, and 6-Hz models, and was also effective in a model of drug-resistant epilepsy. mdpi.com

Quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their anticonvulsant potential. mdpi.comresearchgate.net Studies have identified several compounds that show activity in either the MES or scPTZ screens. researchgate.netnih.gov Similarly, novel 5-phenyl- chemicalbook.comnih.govchemicalbook.com-triazolo[4,3-a]quinoline derivatives have been synthesized, with one compound, in particular, showing high potency and a strong protective index in the MES test, superior to the reference drug phenytoin. nih.gov

Research into thiazole (B1198619) and thiazolidin-4-one derivatives has also yielded compounds with significant antiepileptic potential in both MES and scPTZ models. biointerfaceresearch.com

Table 3: Selected Derivatives with Anticonvulsant Activity

Compound ClassAnticonvulsant Test Model(s)Notable Active Compound(s)
Pyrrolidine-2,5-dione DerivativesMES, scPTZ, 6-HzCompound 14 showed robust activity with ED₅₀ values of 49.6 mg/kg (MES), 67.4 mg/kg (scPTZ), and 31.3 mg/kg (6 Hz). mdpi.com
5-phenyl- chemicalbook.comnih.govchemicalbook.com-triazolo[4,3-a]quinolinesMES7-hexyloxy-5-phenyl- chemicalbook.comnih.govchemicalbook.com-triazolo[4,3-a]quinoline (4f) was highly potent with an ED₅₀ of 6.5 mg/kg. nih.gov
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesMES, scPTZCompounds 4a, 4e, and 4p showed anticonvulsant activity. nih.gov
Thiazolidin-4-one substituted ThiazolesMES, scPTZ2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a very active derivative. biointerfaceresearch.com

Antidepressant and CNS Activity

In addition to anticonvulsant effects, various heterocyclic compounds related to the isoxazole family have been explored for other central nervous system (CNS) activities, including antidepressant and sedative-hypnotic effects.

A series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were evaluated for sedative-hypnotic and CNS depression activities. Most of the synthesized compounds exhibited significant sedative-hypnotic activity and were found to be potent CNS depressants. nih.gov

Substituted 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives have also been synthesized and evaluated for CNS depressant activities. nih.gov Two compounds containing nitro and chloro substitutions were identified as the most promising in the series, showing antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity. nih.gov The incorporation of electron-withdrawing groups on the oxadiazole ring appeared to enhance pharmacological activity. nih.gov

Furthermore, research on triazole-containing quinolinones has identified compounds with both antidepressant and antiseizure effects. mdpi.com Studies on piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines also found several derivatives that significantly extended the latent period of immobility and shortened its duration in the Forced Swimming Test, suggesting an antidepressant effect. mdpi.com

Role as a Pharmaceutical Intermediate and Lead Compound Discovery

Precursors for Clinically Relevant Drugs (e.g., Parecoxib Sodium, Valdecoxib)

This compound is a crucial chemical building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of specific non-steroidal anti-inflammatory drugs (NSAIDs) that are selective COX-2 inhibitors. chemicalbook.comchemicalbook.comlookchem.com

Specifically, this compound is a reagent used for the preparation of valdecoxib and its analogues. chemicalbook.comchemicalbook.com It is also the key intermediate for the synthesis of Parecoxib Sodium, which is a water-soluble, injectable prodrug of valdecoxib. nih.govchemicalbook.comlookchem.com Parecoxib Sodium is used for the short-term treatment of postoperative pain. chemicalbook.comchemicalbook.com

The synthesis pathway to valdecoxib analogues involves the chlorosulfonation of this compound. This reaction yields a mixture of ortho- and para-chlorosulfonylisoxazoles, which can then be further processed to create the final drug compounds. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that explores how modifications to a molecule's chemical structure affect its biological activity. oncodesign-services.comdrugdesign.org By systematically altering functional groups on a lead compound, medicinal chemists can identify the key structural features—the pharmacophore—responsible for the desired therapeutic effect and optimize properties like potency, selectivity, and pharmacokinetics. monash.edufiveable.me

In the context of this compound and its derivatives, SAR studies are critical for guiding the design of more effective therapeutic agents. For example, in the development of antihypertensive agents, SAR studies on isoxazole-containing quinazolines helped identify that specific substitutions on the phenyl rings significantly influenced their α1-adrenergic receptor blocking activity. nih.gov

Similarly, SAR studies on antiviral isatin derivatives revealed that different substitutions on the isatin scaffold led to potent activity against different viruses. mdpi.com For instance, a 4,4′-sulfonyldianiline substitution produced the best activity against the influenza H1N1 virus, while a benzohydrazide (B10538) substitution was most effective against Coxsackievirus B3. mdpi.com

In the development of allosteric ligands, SAR studies on trisubstituted isoxazoles focused on modifications at the C-4 and C-5 positions of the isoxazole ring. dundee.ac.uk These studies, guided by X-ray crystallography, aimed to improve potency and selectivity for the target receptor, demonstrating how targeted structural changes can fine-tune a molecule's interaction with its biological target. dundee.ac.uk

Development of New Therapeutic Targets

The foundational structure of this compound has served as a critical scaffold in medicinal chemistry, primarily for the development of selective inhibitors for well-established therapeutic targets. However, ongoing pharmacological research has revealed that derivatives of this compound possess the versatility to interact with novel biological targets, thereby expanding their potential therapeutic applications beyond their initial design. This has led to investigations into their efficacy in areas such as oncology and ophthalmology, targeting enzymes and signaling pathways distinct from their original anti-inflammatory focus.

Cyclooxygenase-2 (COX-2) Inhibition

The most prominent therapeutic application stemming from the this compound scaffold is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The parent compound is a key intermediate in the synthesis of Valdecoxib, a potent anti-inflammatory drug. drugbank.com Valdecoxib, with its chemical structure 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, potently and selectively inhibits the COX-2 enzyme, which is crucial for mediating inflammation and pain. clinpgx.orgnih.gov The efficacy of Valdecoxib and its rapid onset of action have been demonstrated in clinical studies for treating conditions like osteoarthritis, rheumatoid arthritis, and dysmenorrhoea. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: An Unconventional Target

Unexpectedly, research has demonstrated that Valdecoxib and other arylsulfonamide-containing derivatives exhibit nanomolar affinity for isoforms of Carbonic Anhydrase (CA), a family of enzymes unrelated to COX. acs.org This discovery has opened new avenues for the therapeutic use of these compounds, particularly in glaucoma treatment and anticancer therapy. acs.orgnih.gov The sulfonamide moiety present in Valdecoxib is a common feature in many established CA inhibitors, allowing it to bind to the catalytic zinc ion in the active site of CA enzymes. nih.govnih.gov

Studies have quantified the inhibitory action of Valdecoxib against several human (h) CA isoforms, revealing a distinct inhibition profile. This cross-reactivity suggests that the pharmacological effects of these derivatives may be broader than previously understood. acs.org The potential for dual inhibition of COX-2 and CA presents opportunities for developing polypharmacological agents for complex diseases like cancer, where both inflammation and hypoxia pathways are involved. nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by Valdecoxib
CA IsoformInhibition Constant (Kᵢ) (nM)
hCA I250
hCA II24
hCA IV81
hCA IX28

Data sourced from studies on the cross-reactivity of COX-2 inhibitors with carbonic anhydrase isoforms. acs.org

Anticancer Applications and Associated Molecular Targets

Building on the dual inhibition of COX-2 and CA, which are both implicated in tumorigenesis, recent research has directly explored the antitumor effects of Valdecoxib in various cancer cell lines. These investigations have identified several new molecular targets and pathways through which these derivatives can exert anticancer activity, independent of their COX-2 inhibitory function.

A notable study on hypopharyngeal squamous carcinoma cells (FaDu cell line) demonstrated that Valdecoxib inhibits cancer cell viability in a dose-dependent manner. nih.gov The research elucidated a multi-faceted mechanism of action, identifying several key cellular processes and signaling pathways as therapeutic targets for this class of compounds. nih.gov

Key Anticancer Mechanisms and Targets of Valdecoxib:

Cell Cycle Arrest: Valdecoxib was found to downregulate the expression of critical cell cycle regulators, including cyclin-dependent kinases (Cdk1, Cdk2, Cdk4) and their associated cyclins (A, B1, D1, E), leading to a halt in cell proliferation. nih.gov

Inhibition of Metastasis: The compound effectively suppressed cancer cell migration and invasion. This was attributed to the inhibition of integrin α4/FAK (Focal Adhesion Kinase) signaling, a key pathway involved in cell mobility. nih.gov

Induction of Apoptosis: Valdecoxib treatment activated the cell cycle checkpoint CHK2 in response to DNA damage, which subsequently triggered caspase-dependent apoptosis through the activation of caspase-3 and caspase-9. nih.gov

Modulation of Signaling Pathways: The study revealed significant inhibition of the PI3K/AKT/mTOR and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, both of which are crucial for tumor growth and survival. nih.gov

Furthermore, molecular modeling studies on related 3,5-diaryl isoxazole derivatives have suggested that Ribosomal protein S6 kinase beta-1 (S6K1) could be another potential therapeutic target in the context of prostate cancer. nih.govmersin.edu.tr

Antitumor Activity of Valdecoxib against Hypopharyngeal Squamous Carcinoma (FaDu) Cells
ActivityMeasurementResult
Cell Viability InhibitionIC₅₀ (48h)67.3 μM
Cell Migration Inhibition (at 50 µM)% of Control~40%
Cell Invasion Inhibition (at 50 µM)% of Control~40%

Data from a study evaluating the antitumor effects of Valdecoxib on FaDu cells. nih.gov

Applications of 5 Methyl 3,4 Diphenylisoxazole in Materials Science and Other Fields

Material Science Applications

The rigid, aromatic structure of 5-Methyl-3,4-diphenylisoxazole is suggestive of properties conducive to the development of advanced materials. While extensive research specifically on this compound is emerging, the characteristics of the isoxazole (B147169) and diphenyl moieties provide a basis for its potential applications.

Development of Polymers and Coatings

The incorporation of isoxazole rings into polymer backbones is an area of research focused on enhancing thermal stability and mechanical properties. The inherent rigidity and aromaticity of the diphenylisoxazole structure can contribute to the creation of polymers with high glass transition temperatures and improved resistance to degradation at elevated temperatures. In the realm of coatings, such polymers can offer enhanced durability and protective qualities. The specific contribution of this compound to these fields would be as a monomer or a modifying agent to impart these desirable characteristics to new material formulations.

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Compounds with diphenyl and heterocyclic aromatic rings are frequently investigated for their utility in organic electronics. The isoxazole ring, being an electron-deficient system, can facilitate electron transport. In the context of OLEDs, this compound could potentially be explored as a component of the electron transport layer (ETL) or as a host material for emissive dopants. Its diphenyl substitution provides a degree of conformational flexibility and can influence the material's morphology and electronic coupling in thin films, which are critical factors for efficient charge transport and device performance. The high purity of this compound, often exceeding 98%, is a crucial prerequisite for its use in electronic devices where impurities can significantly hinder performance. fishersci.comcalpaclab.com

Photonic Devices

The arrangement of aromatic rings in this compound suggests potential for nonlinear optical (NLO) properties. Molecules with significant π-conjugated systems and donor-acceptor characteristics can exhibit changes in their refractive index or absorption coefficient in the presence of a strong electric field, a property essential for photonic devices used in optical switching and signal processing. scielo.org.mx While specific NLO data for this compound is not widely published, its structural motifs are common in molecules investigated for such applications.

Analytical Chemistry

In the field of analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a reference standard.

Use as a Standard in Quantification Methods

This compound serves as a valuable reference standard in various analytical applications, particularly in the pharmaceutical industry. It is utilized for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the quality and purity of active pharmaceutical ingredients (APIs). axios-research.com For instance, it is employed as a reference standard for the API Lumacaftor. axios-research.com Its role in these contexts involves serving as a benchmark for retention time and response factor determination, which is critical for the accurate quantification of the target API and any related impurities during synthesis and in final formulations. axios-research.com The compound is fully characterized, and its availability as a standard is compliant with regulatory guidelines. axios-research.com

Biochemical Research

The isoxazole ring is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netnih.gov This has led to an interest in the biochemical properties of various isoxazole derivatives. While this compound is primarily known as a synthetic precursor, its structural similarity to known bioactive molecules suggests potential for its own investigation in biochemical research.

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov For example, the related compound Valdecoxib (B1682126) is a potent and selective inhibitor of the COX-2 enzyme. nih.gov Given that this compound is a direct precursor to Valdecoxib, it is a subject of interest in studies aimed at understanding the structure-activity relationships of COX-2 inhibitors. chemicalbook.com Researchers in medicinal chemistry may use this compound as a starting point for the synthesis of new analogues to explore their potential interactions with various enzymes and receptors.

Studies on Enzyme Interactions and Metabolic Pathways

While direct studies on the enzyme interactions and metabolic pathways of this compound are not extensively documented in publicly available research, its critical role as a key intermediate in the synthesis of the pharmaceutical agent Parecoxib (B1662503) provides significant insight into its biological relevance. Parecoxib is a prodrug that is rapidly converted in the body to its active form, Valdecoxib. Therefore, the enzyme interactions and metabolic fate of Valdecoxib are of primary importance in understanding the downstream biological activity of structures derived from this compound.

Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. clinpgx.orgnbinno.comyoutube.comdrugbank.compatsnap.com The COX enzymes (COX-1 and COX-2) are responsible for catalyzing the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation and pain. clinpgx.orgnbinno.compatsnap.com By selectively inhibiting COX-2, Valdecoxib reduces the production of prostaglandins involved in inflammation and pain, while having a lesser effect on the COX-1 enzyme, which is involved in protecting the stomach lining and platelet aggregation. nbinno.comnih.gov

The metabolic pathway of Parecoxib to Valdecoxib involves enzymatic hydrolysis in the liver. nbinno.compatsnap.compfizer.com Following its formation, Valdecoxib undergoes extensive metabolism primarily in the liver. clinpgx.orgpfizer.com The metabolic processes involve cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9, as well as non-P450 pathways like glucuronidation. clinpgx.orgpfizer.com The metabolism of Valdecoxib results in the formation of inactive metabolites that are primarily excreted in the urine. drugbank.compfizer.com Less than 5% of Valdecoxib is excreted unchanged. drugbank.compfizer.com

CompoundEnzyme InteractionMetabolic Pathway
ParecoxibProdrug, rapidly hydrolyzed to ValdecoxibHepatic enzymatic hydrolysis
ValdecoxibSelective inhibitor of COX-2Metabolized by CYP3A4 and CYP2C9, and glucuronidation
Table 1: Enzyme Interactions and Metabolic Pathways of Parecoxib and its Active Metabolite Valdecoxib.

Agrochemical and Fine Chemical Synthesis

The primary and most well-documented application of this compound in the realm of fine chemical synthesis is its role as a crucial building block for the production of the pharmaceutical drug Parecoxib. chemicalbook.comchemicalbook.comgoogle.com Parecoxib, marketed under the brand name Dynastat, is a selective COX-2 inhibitor used for the short-term treatment of postoperative pain. chemicalbook.comchemicalbook.comgoogle.com The synthesis of Parecoxib relies on the specific molecular framework provided by this compound.

In the context of fine chemicals, intermediates like this compound are high-purity chemical substances produced in smaller quantities for specialized applications, such as the synthesis of active pharmaceutical ingredients (APIs). The production of this isoxazole derivative itself involves precise chemical reactions to construct the heterocyclic ring with the desired phenyl and methyl substituents.

While the isoxazole chemical motif is found in some agrochemical compounds due to its diverse biological activities, there is currently no specific, publicly available research that details the use of this compound in the synthesis of agrochemicals. Its application appears to be highly specialized within the pharmaceutical industry.

FieldApplication of this compoundEnd Product
Fine Chemical SynthesisKey IntermediateParecoxib (and subsequently Valdecoxib)
Agrochemical SynthesisNo documented useN/A
Table 2: Applications of this compound in Synthesis.

Future Research Directions and Perspectives for 5 Methyl 3,4 Diphenylisoxazole

Development of Novel Green Synthetic Methodologies

The future synthesis of 5-Methyl-3,4-diphenylisoxazole is expected to align with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Current research into the synthesis of related isoxazole (B147169) derivatives highlights several promising green approaches that could be adapted for this compound:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. For phenylisoxazoles, microwave-assisted 1,3-dipolar cycloaddition has been demonstrated as a fast, efficient, and economical route. researchgate.netsemanticscholar.orgsemanticscholar.org This method avoids prolonged heating, thus saving energy and potentially reducing the formation of byproducts.

Use of Eco-Friendly Solvents and Catalysts: A significant trend is the replacement of conventional volatile organic solvents with greener alternatives. Studies on other isoxazoles have successfully employed bio-based solvents like aqueous gluconic acid or glycerol. nih.govacgpubs.org These solvents are often biodegradable, non-toxic, and recyclable. Furthermore, the use of agro-waste-based catalysts presents an innovative and sustainable option. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. This technique has been successfully used for synthesizing other heterocyclic compounds and offers a green alternative by improving energy efficiency. nih.gov

Future research will likely focus on optimizing these green methods for the specific synthesis of this compound, aiming for a process that is not only efficient but also sustainable and environmentally benign.

Green Synthesis TechniquePotential Advantages for this compound Production
Microwave-Assisted Synthesis Rapid reaction times, higher yields, reduced energy consumption, cleaner product profiles. researchgate.netsemanticscholar.org
Bio-Based Solvents (e.g., Glycerol) Reduced toxicity, biodegradability, potential for recycling, enhanced safety. nih.gov
Agro-Waste Catalysts Low cost, sustainability, reduced environmental footprint from catalyst production. nih.gov
Ultrasound Irradiation Increased reaction rates, improved energy efficiency, potential for milder reaction conditions. nih.gov

Exploration of Undiscovered Biological Activities

While this compound is primarily known as a crucial building block for the COX-2 inhibitors Valdecoxib (B1682126) and Parecoxib (B1662503), the broader isoxazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. google.comeurekaselect.com This suggests that this compound and its derivatives may possess other, as-yet-undiscovered biological activities.

The isoxazole nucleus is associated with a diverse range of pharmacological effects, including:

Antimicrobial and Antifungal eurekaselect.comedu.krd

Antiviral eurekaselect.com

Anticancer eurekaselect.com

Anti-diabetic eurekaselect.com

Analgesic and Anti-inflammatory eurekaselect.comresearchgate.net

Anticonvulsant eurekaselect.com

Future research should involve systematic screening of this compound and a library of its novel derivatives against a wide panel of biological targets. High-throughput screening (HTS) campaigns could rapidly assess its potential in areas far removed from its current application, such as oncology, infectious diseases, and neurology. Given the structural similarity to known active compounds, this molecule represents a promising starting point for developing new therapeutic leads.

Advanced Materials Development

The application of heterocyclic compounds is expanding beyond medicine into the realm of advanced materials. While this compound has not been specifically studied for this purpose, related isoxazole structures have shown potential in materials science, particularly in optics and electronics.

For instance, certain complex heterocyclic systems incorporating the isoxazole ring have been found to exhibit significant fluorescence properties, suggesting their potential as novel fluorophores. lookchem.com This opens up avenues for future investigation into the photophysical properties of this compound. Research could explore its potential use in:

Organic Light-Emitting Diodes (OLEDs): The diphenyl substitution on the isoxazole core provides a conjugated system that might be tunable for light emission in the visible spectrum.

Fluorescent Probes and Sensors: The isoxazole scaffold could be functionalized to create molecules that change their fluorescence in response to specific ions, molecules, or environmental conditions.

Organic Semiconductors: The electronic properties of the molecule could be investigated for potential applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Future work in this area would involve synthesizing new derivatives and conducting detailed studies of their absorption, emission, and charge-transport properties to evaluate their suitability for these advanced applications.

Integrated Computational and Experimental Approaches

Modern drug discovery and materials science rely heavily on the synergy between computational modeling and experimental validation. For this compound, integrated approaches can accelerate the discovery of new derivatives with desired properties.

Density Functional Theory (DFT): DFT calculations are widely used to predict the molecular structure, stability, and electronic properties of organic molecules. researchgate.netdntb.gov.ua For new derivatives of this compound, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and atomic charges. researchgate.netnih.gov This information helps in predicting the molecule's reactivity, stability, and potential for use in electronic materials.

Pharmacophore Modeling and QSAR: Ligand-based pharmacophore modeling can identify the key structural features necessary for biological activity. dovepress.commdpi.com By analyzing known active isoxazole derivatives, a pharmacophore model can be built and used to virtually screen for new derivatives of this compound with a higher probability of being active. sapub.org Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating structural properties with biological activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. mdpi.com It can be used to screen potential derivatives against various protein targets to prioritize which compounds to synthesize and test experimentally, saving time and resources.

By using these computational tools to guide experimental work, researchers can adopt a more rational design strategy, focusing on synthesizing compounds with the highest likelihood of success, whether as new drugs or advanced materials.

Scale-Up and Industrial Production Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges. For this compound, which is a key pharmaceutical intermediate, efficient and cost-effective production is paramount.

Historical synthesis methods for this compound have been noted for issues with low yields and poor purity. google.com However, newer methods have been developed specifically to address these shortcomings, reporting product purity of over 99% and processes that are amenable to industrialization. google.com

Future considerations for the industrial production of this compound will need to focus on:

Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize impurities.

Sustainability: Implementing solvent recovery and recycling systems to minimize waste and environmental impact.

Regulatory Compliance: Ensuring the manufacturing process adheres to Good Manufacturing Practices (GMP) to guarantee consistent product quality and safety for its use in pharmaceuticals.

The development of robust, scalable, and green synthetic routes will be critical for ensuring a reliable and economical supply of this important chemical compound.

Q & A

Q. What are the optimized synthetic methodologies for preparing 5-methyl-3,4-diphenylisoxazole with high yield and purity?

The synthesis typically involves 1,3-dipolar cycloaddition between a thermodynamically stable enolate and substituted arylnitrile oxides. Key steps include:

  • Enolate generation : Use lithium diisopropylamide (LDA) at 0°C to deprotonate phenylacetone, forming a reactive enolate .
  • Cycloaddition : React the enolate with nitrile oxides (e.g., mesityl or 5-chloro-2-furyl derivatives) to form intermediate hydroxyisoxazolines.
  • Aromatization : Dehydrate hydroxyisoxazolines using acidic conditions (e.g., silica gel or ClSO3H/NH4OH) to yield the isoxazole core .
    Optimization tips : Adjust solvent polarity (e.g., DMSO or ethanol), reaction time (4–18 hours), and temperature (reflux conditions) to improve yields (reported up to 65%) and minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Employ a combination of analytical techniques:

  • Spectroscopy : Use 1H/13C NMR to verify regiochemistry (e.g., phenyl group positions) and FT-IR to confirm isoxazole ring formation (C=N and C-O stretches) .
  • Chromatography : Apply HPLC or GC-MS to assess purity (>95% recommended for pharmaceutical intermediates) .
  • Melting Point Analysis : Compare observed values (e.g., 141–143°C for intermediates) with literature data to validate crystallinity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound analogues?

Regioselectivity issues arise when electron-rich nitrile oxides (e.g., mesityl) lead to competing reaction pathways. Strategies include:

  • Substrate Design : Use sterically hindered nitrile oxides to favor specific cycloaddition pathways .
  • Boron-Based Reagents : Introduce alkynylboronates to control regiochemistry via Pd-catalyzed cross-coupling, yielding isoxazole-4-boronic esters with >90% selectivity .
  • Computational Modeling : Predict transition-state energies using DFT to optimize reaction conditions for desired regioisomers .

Q. What methodologies enable selective functionalization of this compound for pharmaceutical applications?

Key functionalization approaches include:

  • Sulfonation : Treat the compound with ClSO3H to introduce sulfonyl groups at the para position of the phenyl ring, followed by recrystallization for purity .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce substituents (e.g., 4-aminosulfonyl groups for COX-2 inhibitors like valdecoxib) .
    Caution : Monitor for competing reactions at electron-rich sites (e.g., methyl groups) using LC-MS to detect byproducts .

Q. How should researchers design biological activity assays for this compound derivatives?

Focus on enzyme inhibition and cytotoxicity studies :

  • COX-2 Inhibition : Use recombinant COX-2 enzyme assays to measure IC50 values, comparing against valdecoxib as a positive control .
  • Cell-Based Assays : Test cytotoxicity in human cell lines (e.g., HepG2 or HEK293) via MTT assays, ensuring dose ranges of 1–100 µM .
  • Metabolic Stability : Perform liver microsome studies to assess pharmacokinetic profiles .

Q. What advanced analytical techniques resolve contradictions in spectral or synthetic data for this compound?

  • X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures of intermediates or final products .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when unexpected adducts or fragments are observed .
  • Isotopic Labeling : Track reaction pathways using deuterated reagents to identify competing mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.